双(茚基)二甲基锆

描述

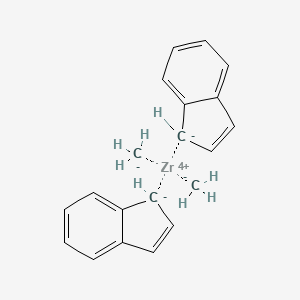

Bis(indenyl)dimethylzirconium is a compound with the empirical formula C20H20Zr . It is used as a catalyst for ethylene/propylene solution copolymerization .

Molecular Structure Analysis

The molecular weight of Bis(indenyl)dimethylzirconium is 351.60 . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .Chemical Reactions Analysis

Bis(indenyl)dimethylzirconium is a precursor of the olefin polymerization catalyst . It undergoes one-electron reduction to a radical anion in THF, which partially decomposes . Even at -45°C, the one-electron oxidation leads to the formation of an unstable 15-electron radical cation undergoing fast heterolytic decomposition .Physical And Chemical Properties Analysis

Bis(indenyl)dimethylzirconium has a melting point of 106°C . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .科学研究应用

化学合成

双(茚基)二甲基锆在化学合成的各个领域都有应用 . 它是一种用途广泛的化合物,可用于生产各种化学产品 .

聚合催化剂

双(茚基)二甲基锆最显著的应用之一是作为聚合过程中的催化剂 . 它在共聚行为、链终止机制和链端异构化方面已被广泛研究 .

功能性聚烯烃的生产

双(茚基)二甲基锆用于生产功能性聚烯烃 . 这些聚合物含有官能团,使它们能够以独特的方式与其他材料或物质相互作用 .

新型聚烯烃结构的创建

双(茚基)二甲基锆等茂金属催化剂的发现使得能够合成新型聚烯烃结构 . 这是通过能够掺入使用齐格勒-纳塔或其他常规烯烃聚合催化剂无法应用的共聚单体来实现的 .

长链支化聚乙烯的生产

双(茚基)二甲基锆用于生产长链支化聚乙烯 . 这是一种具有支化结构的聚乙烯,与线性聚乙烯相比,它具有独特的性能 .

杂原子官能化聚烯烃的生产

双(茚基)二甲基锆用于生产杂原子官能化聚烯烃 . 这些聚烯烃含有杂原子(除碳和氢以外的原子),这赋予了它们独特的性能,使其适用于广泛的应用 .

作用机制

Target of Action

Bis(indenyl)dimethylzirconium, a complex coordination compound, primarily targets olefin molecules . The compound is known to be a precursor of the olefin polymerization catalyst .

Mode of Action

The interaction of Bis(indenyl)dimethylzirconium with its targets involves a series of redox reactions . The compound undergoes one-electron reduction to a radical anion, which partially decomposes, liberating the Ind− anion . This process is facilitated by the presence of a bent-sandwich complex .

Biochemical Pathways

The primary biochemical pathway affected by Bis(indenyl)dimethylzirconium is the polymerization of olefins . The compound acts as a catalyst, accelerating the reaction rate and facilitating the formation of long-chain polymers from olefin monomers .

Result of Action

The primary result of Bis(indenyl)dimethylzirconium’s action is the formation of polymers from olefin monomers . This process is crucial in the production of various types of plastics and resins.

Action Environment

The action of Bis(indenyl)dimethylzirconium is influenced by environmental factors such as temperature and the chemical environment . For instance, the compound’s redox reactions are facilitated in the presence of tetrahydrofuran (THF) and dichloromethane (CH2Cl2) . Furthermore, the compound’s effectiveness as a catalyst can be influenced by the presence of other chemical species in the reaction mixture.

安全和危害

未来方向

Bis(indenyl)dimethylzirconium has been extensively studied for its copolymerization behavior . The ability to incorporate bulky comonomer owes a lot to the tunability of the active site through ligand substitution . Further tuning of indenyl ligands through additional alkyl groups or heteroatom-bearing substituents like siloxy groups has further increased the possibilities for modification of the electronic and steric environment of metallocenes .

属性

IUPAC Name |

carbanide;1H-inden-1-ide;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXXPOPDMJRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

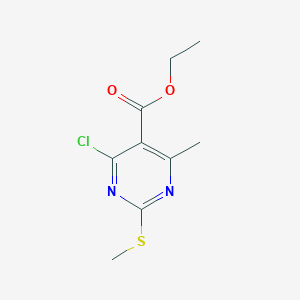

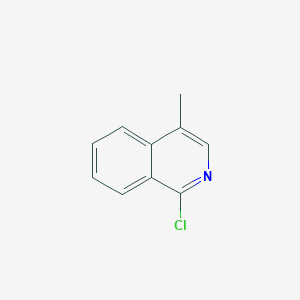

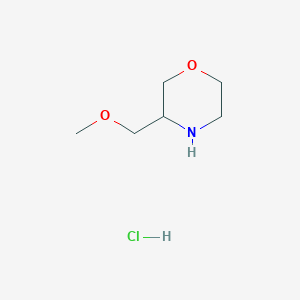

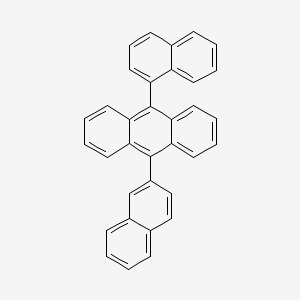

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)